{[4-Phenyl-6-(trifluoromethyl)pyrimidin-2-yl]-thio}acetic acid
Description
{[4-Phenyl-6-(trifluoromethyl)pyrimidin-2-yl]-thio}acetic acid (CAS 506418-83-3) is a pyrimidine derivative with a molecular formula of C₁₃H₉F₃N₂O₂S and a molecular weight of 314.29 g/mol . The compound features a phenyl group at the 4-position and a trifluoromethyl (-CF₃) group at the 6-position of the pyrimidine ring, with a thioacetic acid moiety at the 2-position. It is marketed as a bioactive small molecule for research applications, particularly in medicinal chemistry and drug discovery .
Properties
IUPAC Name |
2-[4-phenyl-6-(trifluoromethyl)pyrimidin-2-yl]sulfanylacetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9F3N2O2S/c14-13(15,16)10-6-9(8-4-2-1-3-5-8)17-12(18-10)21-7-11(19)20/h1-6H,7H2,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARCPLVXZOVIARQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=NC(=N2)SCC(=O)O)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9F3N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Related compounds have been found to exhibit fungicidal activity against botrytis cinerea
Mode of Action
It’s known that related compounds interact with their targets, leading to fungicidal activity. The specific interactions and resulting changes caused by this compound require further investigation.
Biological Activity
{[4-Phenyl-6-(trifluoromethyl)pyrimidin-2-yl]-thio}acetic acid, with the molecular formula CHFNOS and a molecular weight of 314.29 g/mol, is a compound of significant interest due to its potential biological activities. This article delves into the pharmacological properties, mechanisms of action, and relevant research findings associated with this compound.
- Molecular Structure : The compound features a pyrimidine ring substituted with a phenyl group and a trifluoromethyl group, contributing to its unique chemical reactivity and biological activity.
- CAS Number : 506418-83-3
Biological Activity Overview
Research has indicated that this compound exhibits various biological activities, including:
- Antitumor Activity : Initial studies suggest that this compound may inhibit the proliferation of certain cancer cell lines, particularly those related to breast cancer (e.g., MDA-MB-231), by inducing apoptosis and cell cycle arrest .
- Anti-inflammatory Properties : The compound has shown potential in reducing inflammation markers, which could be beneficial in treating inflammatory diseases .
- Antimicrobial Effects : Some derivatives of pyrimidine compounds have demonstrated antibacterial activity against Gram-positive bacteria, suggesting that this compound may also possess similar properties .
The mechanisms through which this compound exerts its biological effects include:
- Inhibition of Key Enzymes : Research indicates that this compound may inhibit enzymes involved in tumor progression and inflammation, such as matrix metalloproteinases (MMPs) .
- Cell Cycle Modulation : It has been observed to affect the cell cycle phases in cancer cells, particularly by inducing G2/M phase arrest, which is critical for halting tumor growth .
Case Studies and Research Findings
- Antitumor Activity Study :
- Anti-inflammatory Study :
- Antimicrobial Activity Evaluation :
Data Summary Table
| Property | Value |
|---|---|
| Molecular Formula | CHFNOS |
| Molecular Weight | 314.29 g/mol |
| CAS Number | 506418-83-3 |
| Antitumor IC50 | 0.126 μM |
| Anti-inflammatory Effect | Decreased NO and TNF-α levels |
| Antibacterial MIC | 0.25–1 μg/mL |
Scientific Research Applications
Antidiabetic Activity
Recent studies have highlighted the compound's potential in treating diabetes. It has demonstrated significant inhibitory effects on enzymes related to glucose metabolism, such as alpha-amylase and protein tyrosine phosphatase 1B (PTP-1B). For instance, one study reported an IC50 value of 0.91 μM for PTP-1B inhibition, indicating a strong potential for managing blood sugar levels compared to standard drugs like ursolic acid .
Anticancer Properties
The compound has also been investigated for its anticancer properties. Research indicates that derivatives of thioacetic acids can inhibit the synthesis of essential macromolecules in cancer cells and disrupt mitochondrial metabolism . These mechanisms suggest that {[4-Phenyl-6-(trifluoromethyl)pyrimidin-2-yl]-thio}acetic acid could serve as a lead compound for developing new anticancer therapeutics.
Structural Variants
Various derivatives of this compound have been synthesized to enhance its pharmacological properties. For example, modifications to the pyrimidine ring or changes in the thioacetic acid moiety can lead to compounds with improved efficacy against specific biological targets .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogs
Substituent Variations on the Pyrimidine Ring
Trifluoromethyl vs. Difluoromethyl Substitution
Phenyl vs. Heteroaromatic Substitution
- 2-{[4-(Thiophen-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}acetic Acid (CAS 862679-50-3):
Cyclopropyl vs. Phenyl Substitution
- 2-{[4-Cyclopropyl-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}acetic Acid (CAS 861434-52-8): Molecular formula: C₁₀H₉F₃N₂O₂S (MW 278.25 g/mol).
Physicochemical Properties
*logP values estimated using fragment-based methods.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for {[4-Phenyl-6-(trifluoromethyl)pyrimidin-2-yl]-thio}acetic acid, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves multi-step pathways, including nucleophilic substitution at the pyrimidine C2 position and subsequent thioether linkage formation. Key steps include:
- Step 1 : Preparation of 4-phenyl-6-(trifluoromethyl)pyrimidin-2-thiol via condensation of thiourea with a β-keto ester intermediate under acidic conditions .
- Step 2 : Alkylation with bromoacetic acid derivatives in polar aprotic solvents (e.g., DMF or DMSO) at 60–80°C for 6–12 hours .
- Critical Parameters : Solvent polarity, temperature, and stoichiometric ratios of reactants significantly affect yield (reported 45–65% in optimized protocols). Purification via column chromatography (silica gel, ethyl acetate/hexane) is recommended .
Q. How can structural characterization of this compound be validated using spectroscopic and crystallographic methods?
- Methodological Answer :
- NMR : H and C NMR confirm the pyrimidine ring (δ 8.2–8.5 ppm for aromatic protons) and trifluoromethyl group (δ -62 ppm in F NMR) .
- X-ray Crystallography : For unambiguous confirmation, single-crystal X-ray diffraction resolves bond angles and dihedral angles, particularly the thioacetic acid moiety’s orientation relative to the pyrimidine core .
- Mass Spectrometry : High-resolution ESI-MS detects the molecular ion peak at m/z 331.07 (calculated for CHFNOS) .
Q. What are the solubility and stability profiles of this compound under experimental storage conditions?
- Methodological Answer :
- Solubility : Soluble in DMSO (>10 mg/mL), moderately soluble in methanol, and poorly soluble in aqueous buffers (pH 7.4). Solubility enhancers like cyclodextrins may be required for biological assays .
- Stability : Stable at -20°C for >6 months in inert atmospheres. Degradation occurs under UV light or in acidic/basic conditions (pH <3 or >10), forming sulfoxide byproducts .
Advanced Research Questions
Q. How does the trifluoromethyl group influence the compound’s bioactivity and binding affinity to biological targets?
- Methodological Answer :
- Mechanistic Insight : The -CF group enhances lipophilicity (logP ≈ 2.8) and electron-withdrawing effects, stabilizing interactions with hydrophobic enzyme pockets (e.g., kinase ATP-binding sites) .
- Binding Studies : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) quantify dissociation constants (K) with targets like dihydrofolate reductase (DHFR), where K values range from 0.5–5 µM .
- Comparative Analysis : Replace -CF with -CH or -Cl to assess steric/electronic contributions using structure-activity relationship (SAR) models .
Q. What strategies resolve contradictions in reported anti-tumor activity across cell lines (e.g., PC-3 vs. MCF-7)?
- Methodological Answer :
- Experimental Design :
Dose-Response Curves : Test IC values across 5–8 concentrations (0.1–100 µM) to account for cell line-specific metabolic rates .
Biomarker Profiling : Quantify apoptosis markers (e.g., caspase-3 activation) and cell cycle arrest (flow cytometry for G1/S phase ratios) to differentiate mechanisms .
- Data Interpretation : Discrepancies may arise from differential expression of efflux transporters (e.g., P-glycoprotein) or metabolic enzymes (CYP450 isoforms) in cell lines. Use inhibitors like verapamil or ketoconazole to validate .
Q. How can computational modeling predict metabolite formation and toxicity risks?
- Methodological Answer :
- In Silico Tools :
- ADMET Prediction : Use SwissADME or ADMETLab to estimate hepatic clearance, plasma protein binding, and Ames test outcomes .
- Docking Simulations : AutoDock Vina or Schrödinger Suite models interactions with cytochrome P450 enzymes (e.g., CYP3A4) to predict oxidative metabolites .
- Validation : Compare predictions with in vitro microsomal stability assays (human liver microsomes + NADPH) and LC-MS/MS metabolite identification .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
